molecular formula C11H14O2S B3107686 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid CAS No. 16199-73-8

2-Cyclopentyl-2-(thiophen-3-yl)acetic acid

Cat. No.: B3107686
CAS No.: 16199-73-8
M. Wt: 210.29 g/mol
InChI Key: JPDLAPLLTCRXFL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(thiophen-3-yl)acetic acid is a chemical compound that belongs to the class of acetic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Future Directions

Thiophene-based analogs, like “2-Cyclopentyl-2-(thiophen-3-yl)acetic acid”, have attracted attention as precursors to functionalized derivatives of polythiophene . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid typically involves the reaction of cyclopentylmagnesium bromide with 3-thiophenylacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(thiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in inflammatory processes. It may also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-3-yl)acetic acid
  • 2-Cyclopentylacetic acid
  • 3-Thiophenylacetic acid

Uniqueness

2-Cyclopentyl-2-(thiophen-3-yl)acetic acid is unique due to its combined structural features of a cyclopentyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopentyl-2-thiophen-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)10(8-3-1-2-4-8)9-5-6-14-7-9/h5-8,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDLAPLLTCRXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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